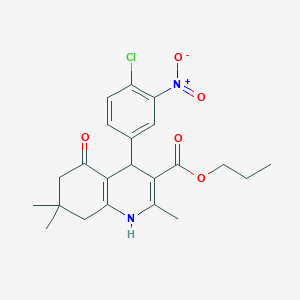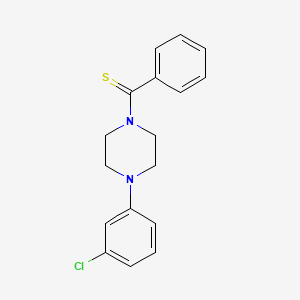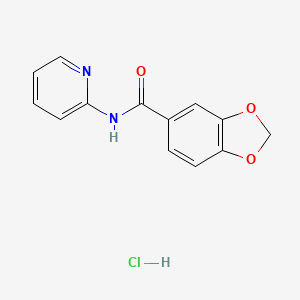![molecular formula C20H26O4 B5139703 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to improve insulin sensitivity and glucose metabolism. It has also been found to reduce blood pressure and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of research is the development of new synthesis methods to improve the yield and purity of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene and its effects on various signaling pathways. Another area of research is the development of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene-based therapeutics for the treatment of inflammatory diseases, oxidative stress-related disorders, and cancer. Finally, more studies are needed to investigate the long-term effects of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in vivo and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene involves the reaction of 2,5-dimethylphenol with 1,3-dimethoxy-4-(2-chloroethoxy)benzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dimethylphenoxy)butane in the presence of a palladium catalyst to yield 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene with good yields.
Aplicaciones Científicas De Investigación
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce oxidative stress and protect against oxidative damage. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-16(2)19(14-15)23-12-5-6-13-24-20-17(21-3)8-7-9-18(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGVFGSUWCTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)

![1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5139659.png)
![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)